4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17517224
InChI: InChI=1S/C17H17BrO4/c1-2-20-17-10-13(12-19)6-7-16(17)22-9-8-21-15-5-3-4-14(18)11-15/h3-7,10-12H,2,8-9H2,1H3
SMILES:
Molecular Formula: C17H17BrO4
Molecular Weight: 365.2 g/mol

4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde

CAS No.:

Cat. No.: VC17517224

Molecular Formula: C17H17BrO4

Molecular Weight: 365.2 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde -

Specification

Molecular Formula C17H17BrO4
Molecular Weight 365.2 g/mol
IUPAC Name 4-[2-(3-bromophenoxy)ethoxy]-3-ethoxybenzaldehyde
Standard InChI InChI=1S/C17H17BrO4/c1-2-20-17-10-13(12-19)6-7-16(17)22-9-8-21-15-5-3-4-14(18)11-15/h3-7,10-12H,2,8-9H2,1H3
Standard InChI Key XVUNZTJSDOHSCO-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde (IUPAC name: 4-[2-(3-bromophenoxy)ethoxy]-3-ethoxybenzaldehyde) features a benzaldehyde backbone substituted at the 3- and 4-positions. The 3-position hosts an ethoxy group (-OCH₂CH₃), while the 4-position is occupied by a 2-(3-bromophenoxy)ethoxy moiety (-OCH₂CH₂O-C₆H₄Br). This arrangement introduces steric and electronic effects that influence the compound’s reactivity.

The molecular formula is calculated as C₁₇H₁₉BrO₅, derived from the benzaldehyde core (C₇H₆O), the 3-ethoxy group (C₂H₅O), and the 4-substituent (C₈H₈BrO₃). The presence of bromine contributes significantly to its molecular weight (approximately 383.24 g/mol) and polarizability.

Spectral and Physical Properties

While experimental data for this specific compound is sparse, analogous benzaldehyde derivatives provide insights into its expected characteristics:

PropertyEstimated ValueBasis of Estimation
Melting Point85–95°CComparison with brominated analogs
Boiling Point320–340°C (at 760 mmHg)Increased mass and polarity
Density1.3–1.5 g/cm³Bromine’s high atomic weight
SolubilityLow in water; soluble in DMF, THFPolar aprotic solvent affinity

The bromine atom enhances intermolecular interactions (e.g., halogen bonding), elevating melting and boiling points relative to non-halogenated analogs . Infrared (IR) spectroscopy would likely show stretches for the aldehyde C=O (~1700 cm⁻¹), aromatic C-Br (~600 cm⁻¹), and ether C-O (~1250 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectra would feature distinct splitting patterns for the ethoxy methylene groups and aromatic protons.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 3-Ethoxy-4-hydroxybenzaldehyde: Serves as the benzaldehyde core.

  • 2-(3-Bromophenoxy)ethanol: Provides the bromophenoxy-ethoxy side chain.

Coupling these fragments via Williamson ether synthesis or nucleophilic substitution is the most plausible route.

Stepwise Synthesis

Step 1: Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde
4-Hydroxybenzaldehyde undergoes ethylation using ethyl bromide (C₂H₅Br) in the presence of potassium carbonate (K₂CO₃) in acetone. Selective protection of the 4-hydroxy group ensures ethoxy substitution at the 3-position .

Step 2: Preparation of 2-(3-Bromophenoxy)ethanol
3-Bromophenol reacts with ethylene oxide under basic conditions (NaOH) to yield 2-(3-bromophenoxy)ethanol. This step exploits the nucleophilicity of the phenoxide ion.

Step 3: Etherification
3-Ethoxy-4-hydroxybenzaldehyde reacts with 2-(3-bromophenoxy)ethanol using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) or a base-mediated SN2 mechanism (K₂CO₃, DMF). The latter is cost-effective for scale-up.

Reaction Scheme:

3-Ethoxy-4-hydroxybenzaldehyde+2-(3-Bromophenoxy)ethanolK2CO3,DMFTarget Compound+H2O\text{3-Ethoxy-4-hydroxybenzaldehyde} + \text{2-(3-Bromophenoxy)ethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Target Compound} + \text{H}_2\text{O}

Industrial Scalability

Large-scale production would optimize solvent recovery (e.g., DMF distillation) and employ continuous flow reactors to enhance yield (>75%). Quality control via High-Performance Liquid Chromatography (HPLC) ensures purity ≥95%.

Chemical Reactivity and Functionalization

Aldehyde Group Transformations

The aldehyde moiety (-CHO) serves as a versatile handle for further derivatization:

  • Oxidation: Using KMnO₄ in acidic conditions yields the corresponding carboxylic acid (4-[2-(3-bromophenoxy)ethoxy]-3-ethoxybenzoic acid).

  • Reduction: NaBH₄ in methanol produces the primary alcohol (4-[2-(3-bromophenoxy)ethoxy]-3-ethoxybenzyl alcohol).

  • Condensation Reactions: Reaction with hydrazines forms hydrazones, useful in coordination chemistry.

Bromine Substitution

The bromine atom at the 3-position of the phenoxy group participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with arylboronic acids introduces aryl groups, expanding π-conjugation.

  • Nucleophilic Aromatic Substitution: Amines or thiols displace bromide under basic conditions, creating sulfonamide or thioether linkages.

Comparative Analysis with Structural Analogs

CompoundKey DifferenceImpact on Properties
4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehydePropoxy vs. ethoxy at 3-positionAltered solubility and lipophilicity
3-Ethoxy-4-methoxybenzaldehyde Methoxy vs. bromophenoxy-ethoxyReduced molecular weight and reactivity

The ethoxy group at the 3-position enhances steric hindrance compared to methoxy analogs, potentially slowing nucleophilic attacks.

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